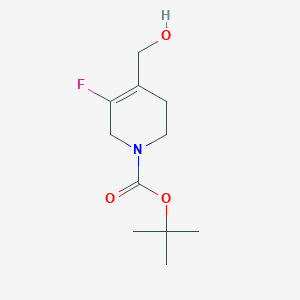

tert-Butyl 3-fluoro-4-(hydroxymethyl)-5,6-dihydropyridine-1(2H)-carboxylate

Description

Introduction to tert-Butyl 3-fluoro-4-(hydroxymethyl)-5,6-dihydropyridine-1(2H)-carboxylate

The compound this compound represents a sophisticated fluorinated heterocyclic structure that embodies multiple functional group modifications of the classical dihydropyridine framework. This particular derivative features a tert-butyl carboxylate protecting group at the nitrogen position, a fluorine substituent at the 3-position, and a hydroxymethyl group at the 4-position of the dihydropyridine ring system. The molecular structure demonstrates the strategic incorporation of these diverse functional groups to create a compound with distinct chemical and potentially biological properties compared to unfluorinated analogs.

The synthetic accessibility of this compound has been demonstrated through various commercial suppliers, with reported purities ranging from 80% to 95%, indicating that reliable synthetic methodologies have been established for its preparation. The compound is classified under the category of fluorinated esters, reflecting its dual nature as both a fluorinated organic molecule and a carboxylate ester derivative. The presence of the tert-butyl carboxylate group serves multiple purposes, including protection of the nitrogen center during synthetic transformations and potential modulation of the compound's physical and chemical properties.

The hydroxymethyl substituent at the 4-position introduces additional hydrogen bonding capability and potential sites for further chemical modification. This functional group, combined with the fluorine atom at the adjacent 3-position, creates a unique substitution pattern that may influence the compound's conformational preferences and molecular interactions. The dihydropyridine core itself adopts a partially saturated six-membered ring structure, which contrasts with the fully aromatic pyridine system and provides distinct chemical reactivity patterns.

Structural Classification Within the Dihydropyridine Family

The dihydropyridine family encompasses a diverse collection of partially saturated six-membered nitrogen-containing heterocycles, with the parent compound 1,4-dihydropyridine serving as the foundational structure for numerous derivatives of commercial and biological significance. Within this classification system, this compound belongs specifically to the 5,6-dihydropyridine subfamily, which differs from the more common 1,4-dihydropyridine derivatives in terms of the position of unsaturation within the ring system.

The structural classification of dihydropyridines is fundamentally based on the location of the double bonds within the six-membered ring. The 1,4-dihydropyridine system contains double bonds between positions 2-3 and 5-6, while maintaining saturation at positions 1 and 4. In contrast, the 5,6-dihydropyridine system, to which the target compound belongs, features a different pattern of unsaturation that significantly influences both chemical reactivity and biological activity profiles. This structural distinction is crucial for understanding the compound's potential applications and synthetic utility.

| Structural Feature | This compound | General 1,4-Dihydropyridine | General 5,6-Dihydropyridine |

|---|---|---|---|

| Ring Saturation Pattern | 5,6-dihydropyridine | 1,4-dihydropyridine | 5,6-dihydropyridine |

| Molecular Formula | C₁₁H₁₈FNO₃ | Variable | Variable |

| Molecular Weight | 231.27 g/mol | Variable | Variable |

| Fluorine Substitution | Position 3 | Typically absent | Variable |

| Nitrogen Protection | tert-Butyl carboxylate | Often unprotected | Variable |

| Hydroxymethyl Group | Position 4 | Variable | Variable |

The presence of fluorine substitution at the 3-position represents a significant structural modification that places this compound within the specialized subcategory of fluorinated dihydropyridines. Fluorine incorporation into organic molecules is known to dramatically alter physicochemical properties, including lipophilicity, metabolic stability, and molecular interactions. The strategic placement of fluorine adjacent to the hydroxymethyl group creates a unique electronic environment that may influence both the reactivity of the hydroxymethyl functionality and the overall molecular conformation.

The tert-butyl carboxylate substituent at the nitrogen position serves as both a protecting group and a structural modifier that influences the compound's solubility, stability, and potential for further synthetic elaboration. This protection strategy is commonly employed in the synthesis of complex nitrogen-containing heterocycles, allowing for selective modification of other positions while maintaining the integrity of the nitrogen center. The bulky tert-butyl group also provides steric hindrance that may influence the compound's three-dimensional structure and molecular recognition properties.

Historical Context of Fluorinated Dihydropyridine Derivatives in Medicinal Chemistry

The historical development of fluorinated dihydropyridine derivatives represents a significant evolution in medicinal chemistry that spans several decades of research and development. The foundation for this field was established with the introduction of 1,4-dihydropyridines in the last century for the treatment of coronary diseases, marking the beginning of a new era in calcium channel blocker therapy. The initial success of compounds such as nifedipine, which was developed by Bayer and first described in the literature in 1972, demonstrated the therapeutic potential of the dihydropyridine scaffold for cardiovascular applications.

The progression from first-generation dihydropyridines to fluorinated derivatives emerged from the recognition that strategic fluorine incorporation could enhance pharmacological properties while maintaining or improving therapeutic efficacy. Research efforts in the late twentieth and early twenty-first centuries focused on developing structure-based drug design approaches that could optimize the interaction of dihydropyridines with their biological targets, particularly L-type voltage-gated calcium channels. These investigations revealed that fluorinated dihydropyridines could serve as superior candidates for blocking L-type voltage-gated calcium channels, with potentially higher affinities than commonly used pharmaceutical agents.

The synthetic methodology for preparing fluorinated dihydropyridines has evolved significantly with the development of electrophilic fluorination techniques. A particularly important advancement was the discovery that new fluorinated 3,6-dihydropyridines could be obtained through the electrophilic fluorination of 1,2-dihydropyridines using Selectfluor as a fluorinating agent. This methodology enabled the systematic introduction of fluorine atoms at specific positions within the dihydropyridine framework, allowing medicinal chemists to explore structure-activity relationships with unprecedented precision.

| Historical Period | Key Developments | Representative Compounds | Technological Advances |

|---|---|---|---|

| 1970s | Introduction of first-generation dihydropyridines | Nifedipine | Basic calcium channel blocker concept |

| 1980s-1990s | Development of second and third-generation derivatives | Amlodipine | Extended duration of action |

| 2000s | Introduction of fluorinated derivatives | Various fluorinated analogs | Electrophilic fluorination methods |

| 2010s-Present | Structure-based drug design applications | Optimized fluorinated compounds | Computational modeling and design |

The patent literature from the 1990s documents the early recognition of fluorine-containing 1,4-dihydropyridine compounds as valuable pharmaceutical intermediates and active compounds. This patent activity reflected the growing understanding that fluorine substitution could provide multiple advantages, including enhanced metabolic stability, improved bioavailability, and modified tissue distribution profiles. The systematic exploration of fluorinated dihydropyridines has continued to yield compounds with improved therapeutic indices and reduced side effect profiles.

Contemporary research in fluorinated dihydropyridine chemistry has embraced sophisticated computational approaches, including homology modeling, molecular docking, and quantitative structure-activity relationship studies. These methodologies have enabled researchers to predict and optimize the binding affinities of fluorinated dihydropyridines for their biological targets, leading to the identification of compounds with superior pharmacological profiles. The integration of molecular dynamics calculations and molecular mechanics Poisson-Boltzmann surface area interaction energy analyses has provided detailed insights into the molecular basis for the enhanced activity of fluorinated derivatives.

Properties

IUPAC Name |

tert-butyl 5-fluoro-4-(hydroxymethyl)-3,6-dihydro-2H-pyridine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18FNO3/c1-11(2,3)16-10(15)13-5-4-8(7-14)9(12)6-13/h14H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXALFFNXYAHRTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(=C(C1)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Initial Construction of the Dihydropyridine Ring

The synthesis typically begins with the formation of the dihydropyridine ring via a condensation reaction. This involves condensing suitable aldehydes or ketones with ammonia or primary amines to form the dihydropyridine scaffold. A common precursor is an aldehyde bearing the hydroxymethyl group, which facilitates subsequent functionalization.

Protection and Functionalization

The tert-butyl ester group is introduced via esterification of the carboxylic acid intermediate with tert-butanol under acidic conditions, typically using a coupling reagent like di-tert-butyl dicarbonate (Boc2O) or through direct esterification with tert-butanol in the presence of acid catalysts.

Hydroxymethyl Group Incorporation

The hydroxymethyl group at the 4-position is often introduced via a formaldehyde addition or through a hydroxymethylation reaction. This step may involve the reaction of the dihydropyridine core with formaldehyde derivatives under acidic or basic conditions, ensuring regioselectivity.

Key Reaction Conditions and Catalysts

| Reaction Step | Reagents | Conditions | Notes |

|---|---|---|---|

| Condensation | Aldehydes + Ammonia/Primary amines | Reflux, inert atmosphere | Formation of dihydropyridine ring |

| Fluorination | DAST or similar fluorinating agents | -78°C to room temperature | Selective fluorination at the 3-position |

| Esterification | tert-Butanol + coupling reagents (e.g., Boc2O) | Mild heating, inert atmosphere | Formation of tert-butyl ester |

| Hydroxymethylation | Formaldehyde derivatives | Acidic/basic conditions | Regioselective addition at the 4-position |

Industrial Synthesis and Scale-Up

For large-scale production, continuous flow reactors are increasingly employed to improve safety and yield. Process optimization involves:

- Precise temperature control during fluorination to prevent side reactions.

- Use of catalytic systems to enhance regioselectivity.

- Purification via chromatography or crystallization to achieve high purity.

Research Findings and Data Tables

Recent studies highlight the importance of reaction conditions on yield and purity:

| Method | Yield | Key Conditions | Remarks |

|---|---|---|---|

| Fluorination with DAST | Up to 93% | -78°C to 0°C, inert atmosphere | High selectivity for 3-position fluorination |

| Esterification | Quantitative | Tert-butanol, acid catalyst | Efficient tert-butyl group installation |

| Hydroxymethylation | 85-90% | Formaldehyde derivatives, mild base | Regioselective at the 4-position |

Summary of Preparation Strategy

The synthesis involves a convergent approach:

- Constructing the dihydropyridine core via condensation.

- Introducing fluorine at the 3-position through nucleophilic fluorination.

- Installing the tert-butyl ester via esterification.

- Adding the hydroxymethyl group through hydroxymethylation of the dihydropyridine ring.

This multi-step synthesis requires meticulous control of reaction parameters, choice of reagents, and purification techniques to obtain high-purity tert-Butyl 3-fluoro-4-(hydroxymethyl)-5,6-dihydropyridine-1(2H)-carboxylate suitable for pharmaceutical research.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-fluoro-4-(hydroxymethyl)-5,6-dihydropyridine-1(2H)-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to modify the dihydropyridine ring or other functional groups.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the hydroxymethyl group may yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups in place of the fluorine atom.

Scientific Research Applications

Medicinal Chemistry Applications

Antihypertensive Agents

Research indicates that derivatives of dihydropyridine compounds, including tert-butyl 3-fluoro-4-(hydroxymethyl)-5,6-dihydropyridine-1(2H)-carboxylate, exhibit antihypertensive properties. These compounds act as calcium channel blockers, which help in managing hypertension by relaxing blood vessels and reducing heart workload .

Neuroprotective Effects

Studies have suggested that dihydropyridine derivatives can provide neuroprotective effects. For instance, they may inhibit the influx of calcium ions into neurons, which is crucial in preventing excitotoxicity—a common pathway in neurodegenerative diseases. This property makes this compound a candidate for further investigation in neuroprotection .

Anticancer Potential

Some research has focused on the anticancer potential of dihydropyridine derivatives. The compound may interfere with cancer cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest. This aspect is under exploration for developing novel anticancer therapies .

Synthetic Applications

Building Block in Organic Synthesis

this compound serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical transformations, including esterification and amidation reactions. This versatility makes it a valuable intermediate for synthesizing more complex molecules .

Chiral Synthesis

The compound's chirality can be exploited in asymmetric synthesis to produce enantiomerically pure compounds. This application is particularly relevant in pharmaceuticals where the efficacy and safety of drugs can depend on their stereochemistry .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of tert-Butyl 3-fluoro-4-(hydroxymethyl)-5,6-dihydropyridine-1(2H)-carboxylate involves its interaction with specific molecular targets. In medicinal applications, dihydropyridine derivatives typically act by inhibiting calcium channels, leading to vasodilation and reduced blood pressure. The molecular pathways involved include the modulation of calcium ion influx in smooth muscle cells, which affects muscle contraction and vascular tone.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Observations :

- Electron-Withdrawing Groups: The 3-fluoro and 4-hydroxymethyl substituents in the target compound enhance polarity and hydrogen-bonding capacity compared to non-polar analogues like the brominated derivative .

- Reactivity : The hydroxymethyl group enables oxidation to carboxylic acids or conjugation via esterification, whereas triflate (OTf) and bromo derivatives are better suited for cross-coupling reactions .

- Biological Activity : Pyrazolopyrimidine-containing analogues exhibit measurable kinase inhibition (e.g., IC₅₀ values), whereas the target compound’s activity remains underexplored .

Insights :

- The target compound’s hydroxymethyl group offers unique post-synthetic modification pathways, such as oxidation to aldehydes/carboxylic acids or formation of ethers/esters .

- In contrast, triflate and bromo derivatives are optimized for metal-catalyzed transformations, as seen in boronate ester synthesis (86% yield) .

Biological Activity

tert-Butyl 3-fluoro-4-(hydroxymethyl)-5,6-dihydropyridine-1(2H)-carboxylate (CAS: 1237526-40-7) is a synthetic compound that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The biological activity of tert-butyl 3-fluoro-4-(hydroxymethyl)-5,6-dihydropyridine derivatives is often linked to their interaction with various biological targets, including enzymes and receptors. The presence of the fluorine atom and the hydroxymethyl group are critical for enhancing its binding affinity and selectivity towards these targets.

Antiviral Activity

Research indicates that pyridine derivatives exhibit significant antiviral properties. In particular, compounds similar to tert-butyl 3-fluoro-4-(hydroxymethyl)-5,6-dihydropyridine have been studied for their inhibitory effects on HIV-1 integrase. These compounds have shown to inhibit viral replication at low micromolar concentrations, with IC50 values reported in the range of 0.19–3.7 µM .

Antioxidant Activity

The antioxidant potential of related compounds has been evaluated through various assays such as DPPH radical scavenging and lipid peroxidation inhibition. For instance, structural analogs demonstrated up to 70% inhibition against DPPH radicals, highlighting the significance of the dihydropyridine structure in antioxidant activity .

Study on Antiviral Efficacy

A study published in Molecules explored the synthesis and biological evaluation of pyridine-containing compounds as HIV integrase inhibitors. The study found that modifications in substituents significantly impacted antiviral activity. The most potent derivatives exhibited dual inhibition profiles against reverse transcriptase and integrase enzymes .

Antioxidant Studies

In another investigation focusing on flavanones with structural similarities to tert-butyl 3-fluoro-4-(hydroxymethyl)-5,6-dihydropyridine, researchers assessed the compounds' ability to scavenge free radicals and protect against oxidative stress. Results indicated that certain derivatives could effectively reduce oxidative damage in cellular models .

Data Summary

Q & A

Basic Research Questions

What are the common synthetic routes for tert-butyl 3-fluoro-4-(hydroxymethyl)-5,6-dihydropyridine-1(2H)-carboxylate, and how do reaction conditions influence yield?

Answer:

The compound is typically synthesized via Hantzsch dihydropyridine condensation (using aldehydes, β-keto esters, and ammonia derivatives) or Suzuki-Miyaura cross-coupling to introduce aryl/heteroaryl groups. For example, boronic ester intermediates (e.g., tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate) react with halogenated partners under Pd catalysis (e.g., Pd(dppf)Cl₂) in solvents like 1,4-dioxane/water at 80–100°C . Yield optimization requires precise control of catalyst loading (0.05–0.1 equiv), base selection (Cs₂CO₃ or K₂CO₃), and inert conditions to prevent boronate hydrolysis.

Which analytical techniques are essential for characterizing this compound, and how are spectral data interpreted?

Answer:

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent patterns (e.g., tert-butyl singlet at δ 1.44 ppm, dihydropyridine ring protons at δ 2.0–6.4 ppm) .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., m/z 204.9 [M+H]+ for intermediates) .

- Chromatography : HPLC or silica gel chromatography (PE/EtOAc gradients) ensures purity (>95%) .

What are the typical reactions and functional group transformations for this dihydropyridine derivative?

Answer:

Key transformations include:

- Oxidation/Reduction : LiAlH₄ reduces carbonyl groups, while KMnO₄ oxidizes dihydropyridines to pyridines .

- Nucleophilic Substitution : Hydroxymethyl groups undergo esterification or etherification under Mitsunobu conditions .

- Cross-Coupling : Suzuki reactions install aryl groups at the 4-position using boronic esters .

Advanced Research Questions

How can stereochemical outcomes in hydroxylated dihydropyridine synthesis be controlled, and what strategies mitigate racemization?

Answer:

Stereoselectivity is achieved via chiral auxiliaries (e.g., Garner’s aldehyde) or asymmetric catalysis . For example, tert-butyl 5-acetoxy-6-(hydroxymethyl) derivatives are synthesized using stereospecific nucleophilic additions at -78°C with n-BuLi/HMPA, yielding >95% diastereomeric excess . Racemization is minimized by avoiding protic solvents and using low temperatures during deprotection steps (e.g., TBAF-mediated silyl removal) .

How can conflicting data on palladium catalyst efficacy in cross-coupling reactions be resolved?

Answer:

Contradictory results (e.g., Pd(PPh₃)₄ vs. Pd(dppf)Cl₂) arise from ligand steric effects and substrate compatibility. Methodological resolution involves:

- Screening Ligands : Bulky ligands (dppf) enhance stability for electron-deficient substrates .

- Solvent Optimization : Polar aprotic solvents (DMF) improve solubility of boronate intermediates .

- Kinetic Studies : Monitoring reaction progress via LC-MS identifies optimal catalyst-substrate pairs .

What purification strategies address challenges in isolating tert-butyl dihydropyridine derivatives?

Answer:

- Silica Gel Chromatography : Gradient elution (PE/EtOAc 20:1 to 1:1) separates diastereomers .

- Crystallization : Hexane/EtOAc recrystallization removes Pd residues .

- Automated Systems : Continuous flow reactors improve reproducibility in large-scale syntheses .

How do steric effects of the tert-butyl group influence reactivity in medicinal chemistry applications?

Answer:

The tert-butyl group enhances metabolic stability by shielding the dihydropyridine core from oxidation. However, it reduces solubility, requiring formulation with co-solvents (e.g., PEG-400) in biological assays. Comparative studies with methyl/ethyl analogs show tert-butyl derivatives exhibit improved calcium channel binding (IC₅₀ < 100 nM) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.